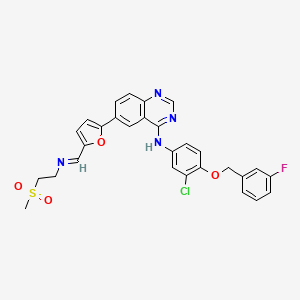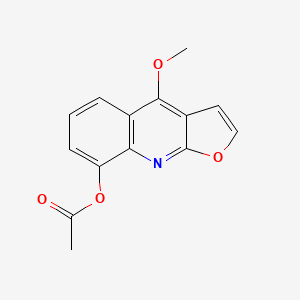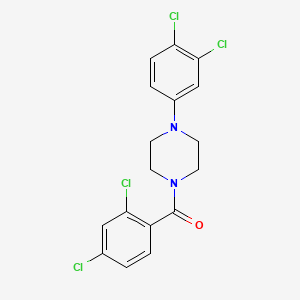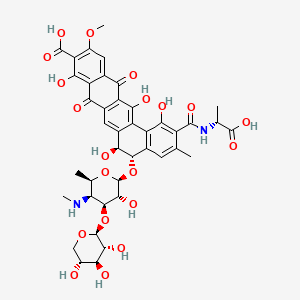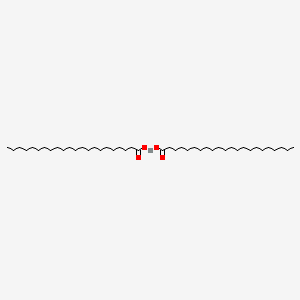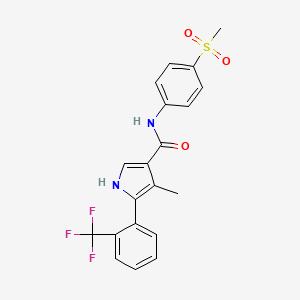
Wilms tumor protein (33-47)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wilms tumor protein (33-47) is a segment of the Wilms tumor 1 protein, which is a transcription factor involved in the regulation of gene expression. This protein plays a crucial role in the development of the urogenital system and has been implicated in various cancers, including Wilms tumor, a pediatric kidney cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Wilms tumor protein (33-47) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like Wilms tumor protein (33-47) often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Wilms tumor protein (33-47) can undergo various chemical reactions, including:
Oxidation: This reaction can modify methionine residues to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study the structure-function relationship of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, which can be analyzed using techniques like mass spectrometry and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Wilms tumor protein (33-47) has numerous applications in scientific research:
Chemistry: Used as a model peptide to study protein folding and stability.
Biology: Investigated for its role in gene regulation and cellular differentiation.
Medicine: Explored as a potential biomarker for cancer diagnosis and prognosis.
Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools
Wirkmechanismus
Wilms tumor protein (33-47) exerts its effects by binding to specific DNA sequences and regulating the transcription of target genes. It interacts with various molecular targets, including RNA and other proteins, to modulate cellular processes such as proliferation, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PAX2 Protein: Another transcription factor involved in kidney development and associated with renal cancers.
EGR1 Protein: A transcription factor that regulates growth and differentiation in response to external stimuli.
Uniqueness
Wilms tumor protein (33-47) is unique due to its specific role in the development of the urogenital system and its dual function as both a tumor suppressor and an oncogene in different contexts .
Eigenschaften
CAS-Nummer |
410075-16-0 |
|---|---|
Molekularformel |
C72H103N17O20 |
Molekulargewicht |
1526.7 g/mol |
IUPAC-Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C72H103N17O20/c1-36(2)29-47(84-68(104)58(37(3)4)86-67(103)53-22-15-26-87(53)69(105)39(6)79-62(98)49(81-60(96)45(73)24-25-55(74)91)31-43-33-75-46-20-13-12-19-44(43)46)63(99)83-50(32-57(93)94)64(100)82-48(30-42-17-10-9-11-18-42)61(97)78-40(7)70(106)89-28-16-23-54(89)71(107)88-27-14-21-52(88)66(102)76-34-56(92)77-38(5)59(95)85-51(35-90)65(101)80-41(8)72(108)109/h9-13,17-20,33,36-41,45,47-54,58,75,90H,14-16,21-32,34-35,73H2,1-8H3,(H2,74,91)(H,76,102)(H,77,92)(H,78,97)(H,79,98)(H,80,101)(H,81,96)(H,82,100)(H,83,99)(H,84,104)(H,85,95)(H,86,103)(H,93,94)(H,108,109)/t38-,39-,40-,41-,45-,47-,48-,49-,50-,51-,52-,53-,54-,58-/m0/s1 |
InChI-Schlüssel |
CKVJMFDSGCQHPV-TTYOFHHLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCC(=O)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


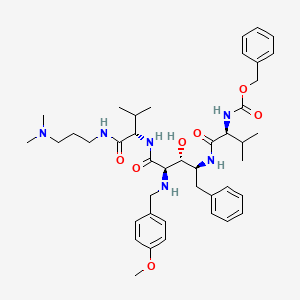
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
